L-Arabinose-1-13C
Description
Properties
Molecular Formula |
C₄¹³CH₁₀O₅ |
|---|---|
Molecular Weight |
151.12 |
Origin of Product |
United States |
Synthesis and Chemical Characterization of L Arabinose 1 13c
Regioselective Isotopic Labeling Methodologies for Carbon-13 Incorporation
The synthesis of L-Arabinose-1-¹³C necessitates a regioselective approach to ensure the incorporation of the Carbon-13 isotope exclusively at the C-1 position. A well-established and efficient method for achieving this is a modified Kiliani-Fischer synthesis, which involves the chain extension of a lower aldose.
The primary route for the synthesis of L-Arabinose-1-¹³C begins with the four-carbon aldose, L-erythrose. The key step is the cyanohydrin reaction, where L-erythrose is treated with a labeled cyanide source, typically potassium cyanide enriched with Carbon-13 (K¹³CN). This reaction introduces the ¹³C-labeled nitrile group at the C-1 position, forming two epimeric cyanohydrins: L-arabinononitrile-1-¹³C and L-ribononitrile-1-¹³C.
Subsequent catalytic hydrogenation of the nitrile group, commonly using a palladium catalyst (e.g., Pd/BaSO₄), reduces the nitrile to an imine, which is then hydrolyzed to an aldehyde. This two-step reduction and hydrolysis effectively converts the cyanohydrins into the corresponding five-carbon aldoses. The resulting mixture of L-Arabinose-1-¹³C and L-Ribose-1-¹³C can then be separated using chromatographic techniques, such as ion-exchange chromatography, to isolate the pure L-Arabinose-1-¹³C.
An alternative, though less common, synthetic strategy involves the enzymatic conversion of a suitable precursor. However, the chemical synthesis via the cyanohydrin pathway remains the more prevalent and scalable method for producing L-Arabinose-1-¹³C with high regioselectivity.
Evaluation of Isotopic Purity and Stability for Research Applications
For L-Arabinose-1-¹³C to be effective as a tracer in research applications, its isotopic purity and stability must be rigorously evaluated. Isotopic purity refers to the percentage of the compound that contains the ¹³C isotope at the desired position, relative to the unlabeled compound and those with ¹³C at other positions.
Isotopic Purity Assessment:
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic purity of L-Arabinose-1-¹³C. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the enrichment of ¹³C can be accurately quantified. The mass of L-Arabinose-1-¹³C is expected to be one atomic mass unit higher than that of the unlabeled L-Arabinose. The relative intensities of the ion peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic enrichment, often after correction for the natural abundance of ¹³C. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can also provide an indication of isotopic enrichment. In the ¹³C NMR spectrum, the intensity of the signal corresponding to the C-1 carbon will be significantly enhanced relative to the other carbon signals, providing a qualitative and semi-quantitative measure of labeling.
Stability Evaluation:
L-Arabinose-1-¹³C is a stable, non-radioactive isotopologue and is generally stable under standard storage conditions (room temperature, protected from light and moisture). Stability studies typically involve storing the compound under controlled conditions for extended periods and periodically analyzing its chemical and isotopic purity by techniques such as HPLC, NMR, and MS. These studies ensure that the compound does not degrade and that the isotopic label does not scramble to other positions over time, which is crucial for the reliability of data generated from its use in metabolic studies.
Spectroscopic Verification of ¹³C Position and Molecular Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of isotopically labeled compounds. nih.gov
¹H NMR: The ¹H NMR spectrum of L-Arabinose-1-¹³C will be similar to that of unlabeled L-arabinose. However, the proton attached to the ¹³C-labeled C-1 carbon (the anomeric proton) will exhibit additional coupling to the ¹³C nucleus, resulting in a splitting of its signal into a doublet (¹J_CH coupling). This provides direct evidence of the ¹³C label at the C-1 position.
¹³C NMR: The ¹³C NMR spectrum is the most direct method for confirming the position of the label. The signal for the C-1 carbon will be significantly enhanced in intensity compared to the other carbon signals. acs.org Furthermore, coupling between the C-1 and adjacent C-2 carbons (¹J_CC) can be observed, which would be absent in the unlabeled compound. psu.edu The chemical shifts of the anomeric carbon are distinct for the different tautomers (α- and β-pyranose, α- and β-furanose) present in solution. nih.govbmrb.iohmdb.caspectrabase.com
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the labeled compound. massbank.eu For L-Arabinose-1-¹³C, the molecular ion peak will be shifted by +1 m/z unit compared to its unlabeled counterpart, consistent with the incorporation of a single ¹³C atom. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov
The following interactive table summarizes the expected spectroscopic data for L-Arabinose-1-¹³C based on known data for L-arabinose and general principles of isotopic labeling.
| Analysis | Parameter | Expected Observation for L-Arabinose-1-¹³C |
| ¹H NMR | Anomeric Proton (H-1) Signal | Splitting into a doublet due to coupling with ¹³C at C-1 (¹J_CH) |
| ¹³C NMR | C-1 Signal | Significantly enhanced intensity compared to other carbon signals |
| C-1 and C-2 Signals | Observation of ¹J_CC coupling between C-1 and C-2 | |
| Mass Spec | Molecular Ion Peak (M+) | m/z = 151.06 (for ¹²C₅H₁₀O₅, m/z = 150.05) |
Table 1: Predicted Spectroscopic Data for L-Arabinose-1-¹³C
Advanced Analytical Techniques for L Arabinose 1 13c Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Metabolomics
NMR spectroscopy is a non-destructive technique that provides a wealth of information on the structure and concentration of metabolites. nih.gov When using ¹³C-labeled substrates, NMR can distinguish the position of the ¹³C atom within a molecule, making it an exceptionally powerful tool for metabolic pathway analysis. nih.govcore.ac.uk
In Vivo ¹³C NMR Spectroscopy for Real-Time Metabolic Monitoring
In vivo ¹³C NMR allows for the non-invasive, real-time observation of metabolic processes within living cells or organisms. nih.govlu.se This technique is instrumental in monitoring the dynamic changes in metabolite concentrations as they occur. In studies involving ¹³C-labeled L-arabinose in yeast cell suspensions, sequential ¹³C NMR spectra can be acquired every few minutes. nih.govpsu.edu This approach allows researchers to directly observe the decrease in the L-arabinose signal and the simultaneous emergence of signals corresponding to newly synthesized labeled metabolites. nih.gov For instance, the metabolism of L-[2-¹³C]arabinose in Candida arabinofermentans and Pichia guilliermondii has been monitored, showing the progressive consumption of the labeled sugar and the accumulation of products like L-arabitol directly within the living cells. nih.govnih.gov This real-time capability is crucial for understanding the initial kinetics of L-arabinose uptake and conversion and for identifying the major, most rapidly formed products under physiologically relevant conditions. lu.sespectrabase.com
Ex Vivo and In Vitro ¹³C NMR Analysis of Cellular and Tissue Extracts
To overcome the limitations of in vivo NMR, such as lower resolution and sensitivity, researchers often turn to the analysis of tissue or cellular extracts. nih.govresearchgate.net Ex vivo or in vitro NMR involves quenching metabolism at specific time points, extracting the metabolites, and then analyzing the extract using a high-resolution NMR spectrometer. nih.govresearchgate.net This method provides significantly improved spectral resolution, allowing for the unambiguous identification and quantification of a wider range of labeled metabolites. researchgate.net In studies of L-[2-¹³C]arabinose metabolism in yeast, analysis of cell extracts confirmed the identities of metabolites like xylitol (B92547), ribitol, and trehalose (B1683222), whose signals were difficult to resolve in the crowded in vivo spectra. nih.govresearchgate.net This approach is also essential for detecting low-concentration intermediates and for the detailed structural analysis of the labeling patterns in the end-products. nih.gov
Positional Isotopomer Information from ¹³C NMR Spectra
A unique strength of ¹³C NMR is its ability to provide detailed information on positional isotopomers (molecules that differ only in the position of the isotope). nih.govresearchgate.net When a ¹³C label is transferred through a metabolic pathway, its final position in a product molecule is a direct reflection of the biochemical reactions that occurred. nih.govspectrabase.com Furthermore, if two adjacent carbon atoms in a molecule are both ¹³C-labeled, they produce a characteristic splitting pattern in the NMR spectrum due to ¹³C-¹³C coupling (a doublet with a coupling constant, ¹JCC, typically around 40 Hz). nih.gov
Observing these couplings provides definitive proof of which bonds were formed or preserved during metabolism. nih.gov For example, the analysis of extracts from yeast metabolizing L-[2-¹³C]arabinose revealed ¹³C-¹³C couplings in arabitol and trehalose. nih.gov This demonstrated that adjacent carbons were labeled, providing powerful evidence for the operation of specific pathways, such as the recycling of glucose-6-phosphate through the oxidative pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This level of detail is critical for distinguishing between alternative metabolic routes that might otherwise be indistinguishable. nih.gov
Quantitative ¹³C NMR for Metabolite Pool and Fractional Enrichment Determination
Beyond qualitative identification, ¹³C NMR can be used for quantitative analysis to determine the size of metabolite pools and their fractional ¹³C enrichment. nih.govnih.gov By combining the relative peak intensities from ¹³C NMR spectra with total metabolite concentrations measured by a complementary method like High-Performance Liquid Chromatography (HPLC), the absolute concentrations of specific labeled isotopomers can be calculated. nih.gov
In studies with living cells, the conversion of NMR peak areas to absolute concentrations requires the use of correction factors to account for variables like fast pulsing conditions used during data acquisition. nih.gov The fractional ¹³C enrichment of specific carbon positions in metabolites like arabitol, xylitol, and trehalose has been successfully determined over time. nih.gov This quantitative data is essential for metabolic flux analysis, which models the rates of reactions throughout a metabolic network.
Table 1: Example of Fractional ¹³C Enrichment in Metabolites from L-[2-¹³C]arabinose Metabolism in P. guilliermondii
| Metabolite | Carbon Position | Fractional ¹³C Enrichment at 10 min (%) | Fractional ¹³C Enrichment at 39 min (%) |
| Arabitol | C1 | 1.1 | 5.3 |
| C2 | 10.9 | 24.5 | |
| Xylitol | C2 | 1.1 | 1.6 |
| Trehalose | C1 | 0.0 | 2.1 |
| C2 | 0.0 | 1.2 | |
| C3 | 0.0 | 1.1 | |
| Ribitol | C2 | 0.0 | 1.1 |
| This table is generated based on data from a study using L-[2-¹³C]arabinose in P. guilliermondii, illustrating the type of quantitative data obtainable. The values represent the percentage of the metabolite pool that is labeled at that specific carbon position at different time points. Data adapted from Fonseca et al., 2008. nih.gov |
Mass Spectrometry (MS) Techniques in ¹³C Metabolic Studies
Mass spectrometry is another cornerstone technique for stable isotope tracing, valued for its exceptional sensitivity and ability to analyze complex mixtures. hmdb.ca MS measures the mass-to-charge ratio of ions, allowing it to distinguish between unlabeled molecules and their ¹³C-labeled counterparts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing the isotopic labeling of metabolites. nih.govnih.govresearchgate.net The method involves chemically modifying metabolites through derivatization to make them volatile. nih.govucdavis.edu The derivatized mixture is then injected into a gas chromatograph, which separates the individual compounds. As each compound elutes from the GC column, it enters the mass spectrometer, which measures the mass distribution of the molecule and its fragments. nih.gov
By analyzing the mass shifts, one can determine the number of ¹³C atoms incorporated into each metabolite, providing a mass isotopomer distribution. nih.gov This information is complementary to NMR data and is particularly useful for calculating metabolic fluxes. researchgate.net For instance, in the study of L-arabinose metabolism in yeasts, chiral GC-MS was used to definitively identify the stereoisomers of the sugar alcohols produced, confirming the metabolic pathways inferred from NMR data. nih.gov This highlights how GC-MS can provide crucial validation and complementary information in ¹³C tracing studies.
Stable Isotope-Resolved Metabolomics (SIRM) using L-Arabinose-1-13C
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful analytical methodology used to trace the metabolic fate of isotope-labeled compounds within a biological system. fao.orgnih.gov This technique provides detailed insights into active metabolic pathways and fluxes, offering a dynamic view of cellular processes that is not achievable through standard metabolomics alone. fao.orgresearchgate.net The use of stable, non-radioactive isotopes like Carbon-13 (¹³C) makes SIRM a biocompatible and safe method for use in a wide range of studies, from cell cultures to preclinical models and even human subjects. nih.gov
In SIRM, a substrate enriched with a stable isotope, such as L-Arabinose-1-¹³C, is introduced into a biological system. As the organism or cell culture metabolizes the labeled substrate, the ¹³C atom is incorporated into various downstream metabolites. nih.gov Analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify these ¹³C-labeled metabolites. nih.govnih.gov By identifying which metabolites contain the ¹³C label and the specific position of the label within the molecule, researchers can reconstruct the metabolic pathways through which the original substrate was transformed. nih.govnih.gov
The application of L-Arabinose-1-¹³C in SIRM studies allows for the precise tracing of its catabolism. For instance, in studies of yeast metabolism, L-arabinose is known to be converted through a series of redox reactions into intermediates of the pentose phosphate pathway (PPP). nih.govresearchgate.net When L-Arabinose-1-¹³C is used as the tracer, the ¹³C label can be tracked through subsequent enzymatic steps. The detection of the label in specific molecules provides direct evidence of the activity of these pathways.
Table 1: Potential ¹³C-Labeled Metabolites from L-Arabinose-1-¹³C Metabolism This table illustrates the expected labeling pattern in key metabolites based on established L-arabinose metabolic pathways. The exact distribution and enrichment would be determined experimentally.
| Precursor | Metabolite | Expected Labeled Position | Metabolic Pathway |
| L-Arabinose-1-¹³C | L-Arabitol-1-¹³C | C1 | Reduction |
| L-Arabinose-1-¹³C | L-Xylulose-1-¹³C | C1 | Isomerization |
| L-Xylulose-1-¹³C | Xylitol-1-¹³C | C1 | Reduction |
| Xylitol-1-¹³C | D-Xylulose-1-¹³C | C1 | Oxidation |
| D-Xylulose-1-¹³C | D-Xylulose-5-phosphate-1-¹³C | C1 | Phosphorylation |
Chromatographic Separations for Enhanced Isotope Analysis
To accurately analyze the complex mixture of metabolites resulting from SIRM experiments, robust separation techniques are essential. Chromatography plays a critical role by separating individual compounds from the biological matrix before their isotopic composition is analyzed by a detector, such as a mass spectrometer.
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of metabolites from L-Arabinose-1-¹³C tracing studies. nih.govresearchgate.net It excels at separating water-soluble compounds like sugars, polyols, and organic acids, which are the primary products of arabinose catabolism. nih.gov In a typical HPLC setup, a liquid sample is injected into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column, and compounds are separated based on their differential interactions with the stationary and mobile phases. nih.gov
For the analysis of ¹³C-labeled metabolites, reverse-phase HPLC is a commonly employed method. nih.govnih.gov When coupled with a mass spectrometer (LC-MS), HPLC not only separates the metabolites but also allows for their sensitive detection and quantification. The mass spectrometer can distinguish between the unlabeled (¹²C) and the ¹³C-labeled isotopologues of a metabolite based on their difference in mass, providing a clear measure of isotope incorporation. youtube.com This allows for the quantification of both the total amount of a metabolite and the fraction that was derived from the L-Arabinose-1-¹³C tracer.
Table 2: Representative HPLC Parameters for Metabolite Analysis This table provides an example of typical conditions for the separation of polar metabolites derived from L-arabinose.
| Parameter | Specification | Purpose |
| Column | Aminex HPX-87H | Specialized for separating organic acids, sugars, and alcohols. |
| Mobile Phase | Isocratic 5 mM Sulfuric Acid (H₂SO₄) | Maintains a low pH to ensure acids are in their protonated form for better retention and peak shape. |
| Flow Rate | 0.6 mL/min | Controls the speed of separation and analysis time. |
| Column Temperature | 50-65 °C | Optimizes separation efficiency and reduces viscosity. |
| Detector | Refractive Index (RI) and/or Mass Spectrometry (MS) | RI for general quantification; MS for identification and isotopic analysis. |
Chiral Chromatography for Enantiomeric Resolution of Metabolites
During the metabolism of L-arabinose, organisms can produce stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements. researchgate.net A key example is the formation of different isomers of arabitol, such as L-arabitol and D-arabitol. researchgate.net These enantiomers (non-superimposable mirror images) often have identical physical properties in a non-chiral environment and therefore cannot be separated by standard HPLC methods.
Chiral chromatography is a specialized technique designed to resolve enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained on the column longer than the other. This differential interaction allows for their separation and subsequent individual quantification. nih.govresearchgate.net
The ability to resolve enantiomers is crucial for accurately interpreting metabolic pathways. For example, the production of L-arabitol directly from L-arabinose involves a different enzyme (an L-arabinose reductase) than the pathways that might lead to the formation of D-arabitol from downstream intermediates like D-xylulose. researchgate.net By using chiral chromatography, researchers can precisely quantify the production of each specific stereoisomer, providing deeper insight into the specific enzymatic routes and redox processes active within the cell. nih.govresearchgate.net This level of detail is essential for a complete understanding of L-arabinose metabolism.
Table 3: Enantiomeric Pairs in L-Arabinose Metabolism This table highlights key stereoisomers whose resolution is critical for detailed metabolic pathway analysis.
| Labeled Precursor | Enantiomeric Metabolite 1 | Enantiomeric Metabolite 2 | Analytical Importance |
| L-Arabinose-1-¹³C | L-Arabitol-1-¹³C | D-Arabitol (from downstream intermediates) | Differentiates direct reduction from pathways involving the Pentose Phosphate Pathway. researchgate.net |
| L-Arabinose-1-¹³C | L-Xylulose-1-¹³C | D-Xylulose-1-¹³C | Distinguishes between different isomerase and epimerase activities. |
Applications of L Arabinose 1 13c in Metabolic Pathway Elucidation
Unraveling Pentose (B10789219) Sugar Catabolism in Microorganisms
Microorganisms have evolved distinct strategies for the catabolism of L-arabinose. Isotopic tracers like L-Arabinose-1-¹³C are crucial for identifying the active pathways and quantifying the flow of carbon through them.
Fungal L-Arabinose Metabolism via the Oxidoreductase Pathway
In many fungi, including the well-studied Aspergillus niger and Trichoderma reesei, L-arabinose is metabolized through a complex oxidoreductive pathway. nih.govresearchgate.netnih.gov This pathway involves a series of reduction and oxidation steps, which can be elucidated by tracing the fate of ¹³C-labeled L-arabinose. nih.govnih.gov The process begins with the reduction of L-arabinose to L-arabinitol, a reaction catalyzed by an L-arabinose reductase. nih.govnih.gov This is followed by the oxidation of L-arabinitol to L-xylulose by L-arabinitol dehydrogenase. Subsequently, L-xylulose is reduced to xylitol (B92547) by an L-xylulose reductase, and finally, xylitol is oxidized to D-xylulose. nih.govnih.gov This D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which serves as an entry point into the central Pentose Phosphate (B84403) Pathway (PPP). nih.govresearchgate.net
Studies using L-[2-¹³C]arabinose in yeasts such as Candida arabinofermentans and Pichia guilliermondii have demonstrated the power of this technique. nih.govnih.gov Using NMR spectroscopy, researchers detected the ¹³C label in key intermediates like L-arabinitol and xylitol, providing direct evidence for the operation of this redox pathway. nih.govnih.gov The accumulation of labeled L-arabitol in P. guilliermondii also helped identify a metabolic bottleneck at the L-arabitol 4-dehydrogenase step. nih.gov
| Step | Substrate | Enzyme | Product | Cofactor |
|---|---|---|---|---|
| 1 | L-Arabinose | L-Arabinose Reductase | L-Arabinitol | NADPH |
| 2 | L-Arabinitol | L-Arabinitol Dehydrogenase | L-Xylulose | NAD⁺ |
| 3 | L-Xylulose | L-Xylulose Reductase | Xylitol | NADPH |
| 4 | Xylitol | Xylitol Dehydrogenase | D-Xylulose | NAD⁺ |
| 5 | D-Xylulose | Xylulokinase | D-Xylulose-5-phosphate | ATP |
Bacterial L-Arabinose Metabolism via the Isomerase Pathway
In contrast to fungi, many bacteria, including Escherichia coli, employ a more direct isomerase pathway for L-arabinose catabolism. nih.gov This pathway is free of the redox reactions that characterize the fungal route. researchgate.net The process starts with the enzyme L-arabinose isomerase (encoded by the araA gene), which directly converts L-arabinose into L-ribulose. nih.govwikipedia.org Next, L-ribulose is phosphorylated by a ribulokinase (araB) to produce L-ribulose-5-phosphate. In the final step, an epimerase (araD) converts L-ribulose-5-phosphate into D-xylulose-5-phosphate, which then enters the Pentose Phosphate Pathway. nih.gov Using L-Arabinose-1-¹³C as a tracer in bacterial systems would show the direct transfer of the carbon skeleton from L-arabinose to these intermediates without the involvement of sugar alcohols like L-arabinitol or xylitol.
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | L-Arabinose | L-Arabinose Isomerase (AraA) | L-Ribulose |
| 2 | L-Ribulose | Ribulokinase (AraB) | L-Ribulose-5-phosphate |
| 3 | L-Ribulose-5-phosphate | L-Ribulose-5-phosphate 4-epimerase (AraD) | D-Xylulose-5-phosphate |
Comparative Analysis of L-Arabinose Catabolic Routes Across Species
The use of ¹³C-labeled L-arabinose provides a clear basis for comparing the distinct metabolic strategies of fungi and bacteria. The fundamental difference lies in the initial catabolic steps: fungi utilize a reduction-oxidation pathway, whereas bacteria employ a direct isomerization. nih.govresearchgate.net This divergence has significant metabolic consequences. The fungal pathway's reliance on alternating NADPH-dependent reductions and NAD⁺-dependent oxidations creates a complex challenge for maintaining the cell's redox balance. researchgate.net In contrast, the bacterial isomerase pathway is redox-neutral in its initial conversion steps. researchgate.net
These differences, readily highlighted by isotopic tracing, underscore the evolutionary adaptations of microorganisms to their respective environments and have practical implications for metabolic engineering efforts aimed at producing biofuels and other chemicals from plant biomass, which is rich in L-arabinose. nih.govnih.gov
| Feature | Fungal Oxidoreductase Pathway | Bacterial Isomerase Pathway |
|---|---|---|
| Initial Step | Reduction of L-Arabinose to L-Arabinitol | Isomerization of L-Arabinose to L-Ribulose |
| Key Intermediates | L-Arabinitol, L-Xylulose, Xylitol | L-Ribulose, L-Ribulose-5-phosphate |
| Redox Cofactors | Requires both NADPH and NAD⁺ | No redox cofactors in initial steps |
| Pathway Length | Five steps to D-Xylulose-5-phosphate | Three steps to D-Xylulose-5-phosphate |
| Common End Product | D-Xylulose-5-phosphate |
Tracing Carbon Flow through Central Metabolic Pathways
Once L-arabinose is converted to D-xylulose-5-phosphate, its carbon atoms are channeled into the central metabolic network of the cell. L-Arabinose-1-¹³C allows for precise quantification of the flux into these core pathways.
Interconnections with the Pentose Phosphate Pathway (PPP)
Both the fungal and bacterial L-arabinose catabolic routes converge at D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the Pentose Phosphate Pathway (PPP). nih.govnih.gov The PPP is a crucial metabolic hub responsible for producing NADPH for reductive biosynthesis and antioxidant defense, as well as generating precursors for nucleotide synthesis. nih.gov
Isotope tracing experiments are essential for understanding the complex interactions within the PPP. For instance, in a study with ¹³C-labeled arabinose in yeasts, the label was detected in fructose-6-phosphate (B1210287) and trehalose (B1683222) (a storage sugar synthesized from glucose-6-phosphate). nih.govnih.gov The appearance of the ¹³C label at the C-1 position of these molecules demonstrated that intermediates were being recycled back through the oxidative branch of the PPP. nih.govnih.gov This recycling is a vital strategy for regenerating the NADPH consumed during the initial reductive steps of the fungal L-arabinose pathway. nih.gov By using L-Arabinose-1-¹³C, researchers can precisely measure the proportion of arabinose-derived carbon that enters the PPP and quantify the rates of its oxidative and non-oxidative branches. nih.govbiorxiv.org
Linkages to Glycolysis and the Tricarboxylic Acid (TCA) Cycle
The PPP is directly linked to glycolysis, the primary pathway for energy extraction from carbohydrates. The non-oxidative PPP produces the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. youtube.com When L-Arabinose-1-¹³C is used as a tracer, the ¹³C label will be incorporated into these intermediates and subsequently appear in all downstream glycolytic metabolites, such as pyruvate (B1213749) and lactate. nih.govnih.gov
Elucidation of Specific Biochemical Conversions
Stable isotope tracing with L-Arabinose-1-13C has been pivotal in elucidating the production pathways of various polyols (sugar alcohols) in microorganisms, particularly in yeasts. nih.gov When yeasts like Candida arabinofermentans and Pichia guilliermondii are cultured with L-arabinose, they produce polyols such as L-arabitol, D-arabitol, xylitol, and ribitol. researchgate.netnih.gov The use of 13C-labeled L-arabinose allows for the unambiguous identification of the metabolic origins of these compounds.
Studies using L-[2-13C]arabinose have shown that the label appears in specific carbon positions of the resulting polyols. For instance, the detection of the label on C-1 and C-2 of arabitol and ribitol, and on C-2 of xylitol, provides direct evidence for the operation of a redox catabolic pathway. nih.gov L-arabitol is produced by the reduction of L-arabinose. This L-arabitol can then be oxidized to L-xylulose, which is subsequently reduced to xylitol. nih.gov Furthermore, the labeled D-xylulose-5-P, an intermediate of the pentose phosphate pathway, can be converted to D-ribulose, leading to the formation of labeled D-arabitol and ribitol. researchgate.net
In P. guilliermondii, a significant accumulation of intracellular L-arabitol (up to 0.4 M) was observed during aerobic metabolism of L-arabinose, indicating a metabolic bottleneck at the L-arabitol 4-dehydrogenase enzyme step. nih.gov This detailed insight into polyol production and its regulation is critical for metabolic engineering efforts aimed at optimizing the production of specific sugar alcohols like xylitol, a valuable sugar substitute. nih.govresearchgate.net
Table 1: Labeled Metabolites Detected in Yeasts Fed with L-[2-13C]arabinose
| Metabolite | Labeled Carbon Position(s) | Metabolic Significance | Reference |
|---|---|---|---|
| L-Arabitol | C1, C2 | Direct reduction product of L-arabinose. | nih.gov |
| Xylitol | C2 | Confirms the operation of the redox catabolic pathway via L-xylulose. | nih.gov |
| Ribitol | C1, C2 | Derived from D-xylulose-5-P via D-ribulose, linking L-arabinose catabolism to the PPP. | researchgate.netnih.gov |
| Trehalose | C1, C2, C3 | Indicates carbon recycling through the oxidative PPP and gluconeogenesis. | researchgate.netnih.gov |
This compound is a powerful tool for 13C-Metabolic Flux Analysis (13C-MFA), a technique used to quantify the rates (fluxes) through different metabolic pathways. nih.govnih.gov This is particularly important for understanding how metabolic flux is distributed at key branching points.
In L-arabinose metabolism, a critical branch point is the intermediate D-xylulose-5-phosphate (Xu5P). researchgate.net Xu5P can be channeled into either the non-oxidative pentose phosphate pathway (PPP) to be converted into glycolytic intermediates, or it can be further processed to form other pentose phosphates. researchgate.netnih.gov By feeding this compound and measuring the 13C enrichment in downstream metabolites using techniques like NMR or mass spectrometry, researchers can determine the relative flux through each branch. nih.gov
For example, the labeling patterns in fructose-6-phosphate and, subsequently, in the storage carbohydrate trehalose, reveal the extent to which carbon from L-arabinose is recycled through the oxidative branch of the PPP. researchgate.netnih.gov The appearance of the 13C label at the C-1 position of trehalose and arabitol demonstrates that glucose-6-phosphate, a precursor, is being recycled through the oxidative PPP, which involves a decarboxylation step. researchgate.net This type of flux analysis provides a quantitative map of cellular metabolism, identifying potential bottlenecks and guiding strategies for metabolic engineering. nih.govresearchgate.net
The catabolism of L-arabinose involves a series of reduction and oxidation steps that place significant demands on the cell's pool of redox cofactors, primarily NAD+/NADH and NADP+/NADPH. researchgate.net this compound tracing studies provide crucial insights into how cells manage this cofactor balance.
The initial reduction of L-arabinose to L-arabitol and the subsequent reduction of L-xylulose to xylitol are typically NADPH-dependent reactions. nih.gov Conversely, the oxidation of L-arabitol to L-xylulose requires NAD+. This creates a complex challenge for the cell to maintain redox homeostasis. researchgate.net
Glycosylation Pathway Investigations using this compound
L-arabinose is a key component of various glycans and glycoproteins, particularly in plants, where it is found in cell wall polysaccharides like arabinans and arabinogalactan-proteins. nih.govoup.com Investigating the pathways of L-arabinose incorporation into these complex carbohydrates is essential for understanding plant cell wall biosynthesis and protein modification. This compound serves as a precise tracer for these investigations.
By supplying this compound to plant cells or tissues, researchers can follow the journey of the labeled carbon atom from its uptake and conversion into the activated sugar nucleotide form, UDP-L-arabinose, to its final incorporation into a growing glycan chain by glycosyltransferases. nih.govnih.gov Analysis of the purified glycoproteins or glycans using mass spectrometry can reveal the presence and position of the 13C label, confirming that the exogenously supplied L-arabinose was utilized in the glycosylation pathway. nih.gov
This approach is also valuable in the context of recombinant protein production in plant-based systems. Some plant-made biopharmaceuticals have been found to contain arabinose on their N-glycans, a modification not found in humans that could potentially be immunogenic. nih.gov Using this compound can help elucidate the specific enzymes and pathways responsible for this "arabinosylation," creating a basis for glycoengineering strategies aimed at producing safer and more effective biopharmaceuticals. nih.gov
Structural and Functional Elucidation of Glycoconjugates
The use of ¹³C-labeled monosaccharides is a valuable technique for the structural and functional analysis of glycoconjugates, such as glycoproteins. While specific studies focusing exclusively on L-Arabinose-1-¹³C for this purpose are not abundant in the provided literature, the methodology has been established with other sugars, which can be extrapolated to arabinose. For instance, a protocol for the uniform ¹³C labeling of terminal galactose residues on the glycan chains of immunoglobulin G (IgG) has been developed. nih.gov This enzymatic method allows for the introduction of the isotope without perturbing the protein structure. nih.gov
Isotope-edited Nuclear Magnetic Resonance (NMR) experiments on such labeled glycoproteins can reveal information about the environment and mobility of the sugar residues. nih.gov In the case of IgG, the ¹³C-labeled galactose residues were found to exist in two distinct environments, with differing degrees of mobility. nih.gov This finding was qualitatively consistent with crystallographic data, which indicated that one arm of the glycan chain interacts with the protein while the other is more exposed. nih.gov However, quantitative differences between the NMR and crystallographic data suggest subtle variations in the oligosaccharide structure and dynamics between the solution and crystal states. nih.govscispace.com This highlights the unique insights that in-situ labeling and NMR analysis can provide.
Similarly, L-Arabinose-1-¹³C could be enzymatically incorporated into arabinose-containing glycoconjugates, such as arabinogalactan-proteins (AGPs), which are significant in plant cell signaling and development. nih.gov Subsequent analysis using techniques like NMR spectroscopy could then provide detailed information on the structure and dynamics of these arabinosyl residues within the intact glycoprotein. rsc.org
Table 1: Methodological Approach for Glycoconjugate Analysis Using Isotope Labeling
| Step | Description | Rationale | Potential Application with L-Arabinose-1-¹³C |
| 1. Isotopic Labeling | Enzymatic incorporation of ¹³C-labeled monosaccharide into the glycan chains of a glycoprotein. | Introduces a specific probe for spectroscopic analysis without altering the protein's native structure. nih.gov | Enzymatic transfer of L-Arabinose-1-¹³C to arabinogalactan-proteins or other arabinosylated glycoproteins. nih.gov |
| 2. Spectroscopic Analysis | Isotope-edited NMR experiments are performed on the labeled glycoprotein. | To detect signals specifically from the labeled sugar, providing information on its chemical environment, conformation, and dynamics. nih.govscispace.com | Elucidation of the structural and dynamic properties of arabinosyl residues in plant and microbial glycoconjugates. |
| 3. Data Interpretation | Comparison of NMR data with other structural information, such as crystallography. | To identify differences between the solution and solid-state structures and to gain a more complete understanding of the glycoconjugate's function. nih.gov | Understanding the role of arabinosylation in protein function, cell-cell recognition, and signaling. nih.gov |
Plant Carbohydrate Metabolism Studies Involving L-Arabinose
L-arabinose is a major component of plant cell walls, found in polysaccharides like pectin (B1162225) and hemicellulose. nih.govnih.gov The study of its metabolism is crucial for understanding plant growth and development.
The primary pathway for the synthesis of L-arabinose in plants involves the epimerization of UDP-D-xylose to UDP-L-arabinose. nih.gov This nucleotide sugar is the precursor for the incorporation of arabinosyl residues into cell wall polysaccharides. nih.gov While direct tracing studies using L-Arabinose-1-¹³C were not detailed in the provided search results, the use of other ¹³C-labeled sugars, such as glucose, has been instrumental in studying the biosynthesis of cell wall components. osti.gov
By supplying ¹³C-labeled glucose to plant cells, researchers can trace the flow of carbon through various metabolic pathways, including the pentose phosphate pathway which generates precursors for nucleotide sugars. researchgate.net The labeling patterns in the resulting cell wall monosaccharides, including arabinose, can then be analyzed to quantify the flux through different biosynthetic routes. This approach, known as metabolic flux analysis, is a cornerstone of understanding plant carbohydrate metabolism. medchemexpress.com L-Arabinose-1-¹³C could be used in a similar manner, particularly to study the direct incorporation and turnover of arabinose in the cell wall.
Plants possess salvage pathways to recycle free L-arabinose that may be released during cell wall turnover or from external sources. nih.gov This pathway involves the phosphorylation of L-arabinose to L-arabinose-1-phosphate by an arabinokinase, followed by its conversion to UDP-L-arabinose. nih.gov This salvage pathway is also considered a detoxification mechanism, as high concentrations of free L-arabinose can be detrimental to plant growth. nih.gov
Table 2: Key Enzymes in L-Arabinose Metabolism in Plants
| Pathway | Enzyme | Reaction | Cellular Location |
| De Novo Synthesis | UDP-D-xylose 4-epimerase | UDP-D-xylose ↔ UDP-L-arabinose | Golgi apparatus, Cytosol nih.gov |
| Salvage Pathway | L-arabinokinase (ARA1) | L-arabinose + ATP → L-arabinose-1-phosphate + ADP | Cytosol nih.gov |
| Salvage Pathway | UDP-sugar pyrophosphorylase (USP) | L-arabinose-1-phosphate + UTP → UDP-L-arabinose + PPi | Cytosol nih.gov |
Research into L-Arabinose in Maillard Reaction Products
The Maillard reaction is a non-enzymatic reaction between reducing sugars and amino acids that occurs upon heating, leading to the formation of a complex mixture of compounds responsible for the color and flavor of many cooked foods. hillpublisher.com This reaction can also lead to the formation of advanced glycation end-products (AGEs) in biological systems. nih.govyoutube.com
The use of ¹³C-labeled sugars, including L-arabinose, has been pivotal in unraveling the complex mechanisms of the Maillard reaction. researchgate.net By reacting L-Arabinose-1-¹³C with amino acids and analyzing the products with mass spectrometry, researchers can determine the origin of the carbon atoms in the various reaction products. researchgate.net This allows for the elucidation of the reaction pathways and the identification of key intermediates. acs.org For example, such studies have helped to understand the formation of pyrroles and pyridines, which are important flavor compounds. researchgate.net
The Maillard reaction is also of interest due to the potential formation of undesirable compounds. nih.gov Isotopic labeling studies with L-Arabinose-1-¹³C can help to identify the precursors and formation pathways of such compounds, which is crucial for developing strategies to mitigate their formation in food processing. nih.gov Furthermore, the reaction of L-arabinose with amino acids in the presence of other food components, such as hydroxycinnamic acids, has been investigated to understand how these interactions influence the final product profile. acs.org
Table 3: Investigating the Maillard Reaction with L-Arabinose-1-¹³C
| Research Question | Experimental Approach | Key Findings from Analogous Studies |
| Elucidation of reaction pathways | Reacting L-Arabinose-1-¹³C with specific amino acids and analyzing the products by mass spectrometry and NMR. researchgate.net | Isotopic labeling patterns reveal the origin of carbon atoms in flavor compounds like pyrroles and pyridines, helping to confirm or refute proposed reaction mechanisms. researchgate.net |
| Identification of key intermediates | Trapping and identifying reactive intermediates formed from L-Arabinose-1-¹³C during the early stages of the Maillard reaction. | The formation of Amadori and Heyns products as early glycation products has been confirmed through isotopic labeling. nih.govnih.gov |
| Influence of other food components | Studying the Maillard reaction of L-Arabinose-1-¹³C in the presence of compounds like phenolic acids. acs.org | Hydroxycinnamic acids can promote non-enzymatic browning and lead to the formation of heterogeneous phenol-containing Maillard products. acs.org |
| Formation of Advanced Glycation End-products (AGEs) | Incubating L-Arabinose-1-¹³C with proteins or amino acids under physiological conditions and identifying the resulting AGEs. youtube.com | This approach can help to understand the contribution of specific sugars to the formation of potentially harmful AGEs in biological systems. nih.govnih.gov |
L Arabinose 1 13c in Advanced Biological Systems Research
Microbial Metabolic Engineering and Bioproduction Enhancement
In the field of metabolic engineering, L-Arabinose-1-13C is instrumental in the development and optimization of microbial strains for the production of biofuels and other valuable chemicals. L-arabinose is a significant component of pectin-rich biomass, making its efficient utilization by microorganisms a key goal for biorefineries. nih.gov
Optimization of Metabolic Fluxes for Target Compound Synthesis
Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying the rates of intracellular reactions. nih.govresearchgate.net By supplying this compound as a carbon source to microbial cultures, researchers can trace the path of the labeled carbon atom as it is incorporated into various metabolic intermediates and final products. This allows for the precise determination of flux distribution through central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway (PPP), and other biosynthetic pathways. nih.govpsu.edu
This detailed flux map reveals metabolic bottlenecks, competing pathways that divert carbon away from the desired product, and the efficiency of engineered pathways. For instance, in the production of biofuels from lignocellulosic biomass, this compound can be used to quantify the flux towards ethanol (B145695) or lipid synthesis versus biomass formation. nih.gov This information is critical for guiding genetic engineering strategies, such as gene overexpression or knockout, to redirect metabolic flux towards the target compound, thereby optimizing yield and productivity. nih.govnih.gov
Table 1: Application of this compound in Metabolic Flux Analysis
| Research Objective | Experimental Approach | Key Findings |
|---|---|---|
| Quantify pathway efficiency | Culture microorganisms on this compound. Analyze isotopic labeling in products via Mass Spectrometry or NMR. | Determines the percentage of carbon from L-arabinose that is converted to the target compound. |
| Identify metabolic bottlenecks | Trace the accumulation of 13C-labeled intermediates. | Pinpoints specific enzymatic steps that limit the production rate. |
Characterization of Engineered Microbial Strains for Enhanced L-Arabinose Utilization
Many industrially relevant microorganisms, such as Saccharomyces cerevisiae, cannot naturally metabolize L-arabinose. nih.gov Genetic engineering is employed to introduce heterologous L-arabinose utilization pathways, often from bacteria like Escherichia coli or fungi like Trichoderma reesei. nih.govnih.govvtt.fi
This compound is a crucial tool for characterizing the functionality of these newly introduced pathways. By monitoring the uptake and metabolism of the labeled sugar, researchers can confirm the activity of the engineered transporters and enzymes. vtt.finih.gov For example, experiments can verify the expression and efficiency of an introduced L-arabinose transporter by measuring the rate of this compound incorporation into the cell. vtt.fi Subsequent analysis of labeled intracellular metabolites confirms that the sugar is being catabolized through the intended pathway, for instance, via L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase. nih.gov This characterization is essential for debugging and improving the performance of engineered strains, ensuring they can efficiently convert this pentose sugar into desired bioproducts. nih.govnih.gov
Ex Vivo Tissue Metabolism Profiling with this compound
Isotope tracing with 13C-labeled substrates is a powerful method for studying the metabolism of intact tissues outside of the organism. diva-portal.orgescholarship.org This ex vivo approach allows for detailed metabolic measurements in a controlled environment, providing insights that are not achievable through in vivo studies alone. nih.govnih.gov While much of this research has utilized labeled glucose, the same principles are directly applicable to this compound for probing specific metabolic pathways.
Mapping Metabolic Activity in Intact Tissue Samples (e.g., Liver)
The liver is a central hub of metabolism, and understanding its function is critical for studying metabolic diseases. escholarship.orgnih.govnih.gov By culturing intact liver tissue slices in a medium containing this compound, researchers can map the flow of carbon through various hepatic pathways. escholarship.orgnih.gov Using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to detect hundreds of metabolites and measure the incorporation of the 13C label from L-arabinose into them. nih.govnih.gov
This global isotope tracing can reveal the activity of numerous metabolic pathways simultaneously within a single experiment. nih.govnih.gov For example, if L-arabinose is metabolized to intermediates that enter the pentose phosphate pathway, the 13C label could be traced into nucleotides and other downstream products. This provides a detailed snapshot of metabolic activity in a functional, intact tissue environment, which is more representative of in vivo physiology than studies on isolated cells. diva-portal.org Spatially resolved techniques like mass spectrometry imaging (MSI) can even map the distribution of these labeled metabolites across different metabolic zones of the liver. biorxiv.org
Identification of Tissue-Specific Metabolic Phenotypes through Isotope Tracing
Different tissues, and even different cell types within a single tissue, can exhibit unique metabolic profiles. nih.govnih.gov Isotope tracing with substrates like this compound can identify these tissue-specific metabolic phenotypes. By comparing the pattern of 13C labeling in metabolites from different tissues (e.g., liver, muscle, adipose tissue) cultured under the same conditions, researchers can uncover distinct metabolic specializations.
For instance, one tissue might primarily use the carbon backbone of L-arabinose for energy production via glycolysis and the TCA cycle, while another might channel it into biosynthetic pathways. frontiersin.org These experiments can reveal unexpected metabolic activities and highlight differences in metabolism between species, such as rodents and humans. escholarship.orgnih.gov This approach is valuable for understanding the metabolic basis of disease, where specific tissues may undergo metabolic reprogramming. nih.gov The ability to retain and study individual metabolic phenotypes in ex vivo tissue cultures provides a powerful system for translational research. nih.govebi.ac.uk
Table 2: Ex Vivo Tissue Profiling with this compound
| Parameter | Description | Analytical Method |
|---|---|---|
| Pathway Activity | Tracing the 13C label through metabolic networks to determine active and inactive pathways. | LC-MS, GC-MS |
| Metabolite Synthesis | Quantifying the de novo synthesis of metabolites from the labeled L-arabinose precursor. | Mass Spectrometry |
Investigations of Protein Segmental Isotopic Labeling for NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of proteins in solution. nih.govspringernature.com However, for large or complex proteins, the sheer number of signals in an NMR spectrum can lead to severe overlap, making analysis impossible. nih.govfrontiersin.org Segmental isotopic labeling is a sophisticated strategy that overcomes this limitation by labeling only a specific portion (a segment or domain) of the protein with NMR-active isotopes like 13C and 15N. nih.govfrontiersin.org
In this context, L-arabinose plays a crucial role, not as a direct source for the 13C label, but as an inducer for protein expression systems, particularly in E. coli. nih.govwikipedia.org The araBAD promoter is commonly used for tightly controlled expression of protein segments. The general methodology involves expressing one segment of a protein in a minimal medium containing 13C-labeled glucose and/or 15N-labeled ammonium (B1175870) chloride to make it "NMR-visible." A second segment is then expressed in a medium with conventional 12C/14N nutrients, rendering it "NMR-invisible." These segments are later joined together using techniques like protein trans-splicing or expressed protein ligation. nih.govspringernature.com
The use of this compound becomes relevant when researchers need to prevent "scrambling" or dilution of the isotopic labels. When unlabeled L-arabinose is used to induce the expression of the "NMR-visible" segment, the bacteria can metabolize it, incorporating 12C atoms into amino acids and diluting the 13C enrichment of the target protein segment. nih.gov Using this compound as the inducer ensures that any carbon metabolized from the inducer itself carries the same isotopic label as the primary carbon source (e.g., U-13C-glucose), thus maintaining high and uniform isotopic enrichment, which is critical for the quality of the final NMR spectra. meihonglab.com This approach helps to simplify complex spectra, allowing for the detailed structural and dynamic investigation of specific regions within large proteins or protein complexes. frontiersin.org
Methodological Considerations and Challenges in 13c L Arabinose Research
Experimental Design for Optimal ¹³C Enrichment and Tracer Selection
The success of a ¹³C-metabolic flux analysis (¹³C-MFA) study hinges on a robust experimental design, with the primary goals of achieving sufficient ¹³C enrichment in key metabolites and selecting the most informative tracer for the biological question at hand. nih.govnih.gov The choice of an isotopic tracer is a critical step that can significantly impact the precision and accuracy of the estimated metabolic fluxes. nih.gov
Tracer Selection: The selection of L-arabinose-1-¹³C as a tracer is a deliberate choice aimed at resolving specific metabolic routes. Labeling at the C-1 position allows researchers to track the fate of this specific carbon atom as it enters central carbon metabolism. youtube.com For instance, in the pentose (B10789219) phosphate (B84403) pathway (PPP), the C-1 carbon of a pentose like arabinose is decarboxylated in the oxidative branch, meaning the label would be lost as ¹³CO₂. Conversely, in the non-oxidative PPP, the C-1 carbon is retained and shuffled into intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. This differential fate of the C-1 carbon provides a powerful tool to distinguish between alternative pathways. youtube.com
While a single positionally labeled tracer like L-arabinose-1-¹³C can be highly informative, it may not be sufficient to resolve all fluxes in a complex network. nih.gov Researchers often employ parallel labeling experiments, using different tracers in separate cultures, to enhance flux resolution across multiple pathways. nih.govnih.gov For example, a study might use [1-¹³C]glucose to probe glycolysis and the PPP, and a ¹³C-glutamine tracer to better resolve fluxes around the TCA cycle. nih.gov The principles guiding tracer selection are universal, even if much of the foundational work has focused on glucose-based tracers. nih.govyoutube.com The optimal tracer or combination of tracers is one that maximizes the information content of the labeling data for the specific network and biological system being studied. nih.gov
Optimal ¹³C Enrichment: Achieving a state of isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant over time, is a critical assumption in many ¹³C-MFA studies. nih.gov To validate this, researchers must measure isotopic labeling at multiple time points to confirm that the enrichment is no longer changing. nih.gov The duration of the labeling experiment must be sufficient to allow the ¹³C label from the substrate to propagate throughout the metabolic network and enrich the target metabolites. Factors such as the organism's growth rate, pool sizes of intermediate metabolites, and the specific pathways of interest influence the time required to reach isotopic steady state.
| Tracer Strategy | Description | Primary Application/Advantage | Reference |
|---|---|---|---|
| Positionally Labeled (e.g., L-Arabinose-1-¹³C) | A substrate with a ¹³C label at a single, specific carbon position. | Resolving fluxes through alternative or parallel pathways by tracking the fate of a specific atom. | youtube.com |
| Uniformly Labeled (e.g., [U-¹³C]glucose) | A substrate where all carbon atoms are ¹³C. | Monitoring the activity of enzymes that shuffle carbon backbones and determining contributions of a substrate to biomass. | youtube.com |
| Tracer Mixtures (e.g., 80% [1-¹³C]glucose + 20% [U-¹³C]glucose) | A defined mixture of differently labeled versions of the same substrate. | Guarantees high ¹³C abundance in a wide range of metabolites, providing a broad overview of central metabolism. | nih.gov |
| Parallel Labeling Experiments | Using different tracers (e.g., [1,2-¹³C]glucose and [1,6-¹³C]glucose) in parallel cultures. | Maximizes flux precision and resolves fluxes across different parts of a complex metabolic network. | nih.gov |
Isotope Scrambling and Deconvolution in Complex Metabolic Networks
As L-arabinose-1-¹³C is metabolized, the ¹³C label does not simply pass linearly through pathways. Instead, it is subject to "isotope scrambling," where the original position of the label is altered or randomized due to the action of specific enzymes. youtube.com Reactions in the non-oxidative pentose phosphate pathway, for example, involve the cleavage and re-formation of carbon-carbon bonds, which shuffles the carbon atoms and thus the ¹³C label among different positions in the resulting sugar phosphates. youtube.com
This scrambling presents a significant challenge for data interpretation. The labeling pattern measured in a downstream metabolite is a composite result of all the pathways that contributed to its synthesis. Deconvolution is the analytical and computational process of untangling these mixed signals to deduce the relative activity (flux) of the contributing pathways. youtube.com It requires a detailed understanding of the atom transitions for every reaction in the metabolic model. psu.edu Failure to account for all possible scrambling events can lead to inaccurate flux estimations. In highly interconnected networks, where metabolites can be produced and consumed by numerous reactions, this deconvolution becomes particularly complex, requiring sophisticated computational algorithms to resolve the convoluted labeling patterns. youtube.com
Computational Modeling for Metabolic Flux Analysis (MFA)
¹³C-MFA is fundamentally a modeling technique. nih.govnih.gov It uses the experimentally measured labeling patterns of metabolites to estimate the unknown intracellular fluxes. creative-proteomics.comnumberanalytics.com This is formulated as a parameter estimation problem where the model-simulated labeling patterns are fitted to the experimental data by minimizing the difference between them, typically through a least-squares regression approach. nih.govnih.gov
The general workflow involves several key steps:
Model Definition : A metabolic network model is constructed, defining the metabolites, reactions, and the specific carbon atom transitions for each reaction. creative-proteomics.comresearchgate.net
Tracer Experiment : Cells are cultured with a ¹³C-labeled substrate like L-arabinose-1-¹³C. creative-proteomics.com
Measurement : The mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) of key metabolites, often protein-bound amino acids, are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnumberanalytics.com
Flux Estimation : An optimization algorithm iteratively adjusts the flux values in the model to find the set of fluxes that best reproduces the measured labeling data. creative-proteomics.comnih.gov
Statistical Analysis : The goodness-of-fit of the model is evaluated, and confidence intervals are calculated for the estimated fluxes. creative-proteomics.comnih.gov
Several software packages, such as 13CFLUX2 and INCA, have been developed to handle the complex calculations required for MFA. researchgate.net13cflux.netoup.com
The foundation of any MFA is the stoichiometric model, a mathematical representation of the metabolic network. researchgate.netcwi.nl This model is constructed based on genomic information, biochemical literature, and pathway databases. researchgate.netnih.gov It consists of a set of mass balance equations for all intracellular metabolites, which can be represented in a matrix format known as the stoichiometric matrix (S). researchgate.netcwi.nlyoutube.com This matrix defines the relationships between metabolites and reactions. cwi.nl
Model Construction involves:
Network Reconstruction : Identifying all relevant biochemical reactions and pathways for the organism and conditions being studied. nih.gov
Defining Stoichiometry : Specifying the precise stoichiometry (the relative quantities of reactants and products) for each reaction. youtube.com
Atom Mapping : Crucially for ¹³C-MFA, the model must include detailed carbon atom transition maps for each reaction, specifying the fate of every carbon atom from substrate to product. oup.com
Validation is a critical step to ensure the model accurately reflects the organism's metabolism. researchgate.net The model must be able to successfully describe the organism's metabolic phenotypes, such as its ability to grow on certain substrates and produce specific byproducts. researchgate.net This often involves comparing model predictions against experimentally measured extracellular fluxes (e.g., substrate uptake and product secretion rates). nih.govresearchgate.net Incorporating thermodynamic constraints can further refine the model and improve its predictive power. plos.org
A key advantage of ¹³C-MFA is its ability to provide not only a single best-fit solution for the flux map but also a statistical assessment of its quality. nih.gov After a set of fluxes is estimated, a goodness-of-fit test, typically a chi-squared (χ²) statistical test, is performed. researchgate.net This test assesses whether the discrepancies between the measured labeling data and the model-predicted data are statistically significant or simply due to random measurement noise. researchgate.net
A crucial output of the analysis is the confidence interval for each estimated flux. researchgate.netnih.gov These intervals provide a range within which the true metabolic flux likely lies. nih.gov Wide confidence intervals for a particular flux indicate that its value is poorly determined by the available experimental data. nih.gov This might suggest that a different tracer or additional measurements are needed to improve the resolution of that specific part of the network. nih.gov Methods like parameter continuation or Monte Carlo simulations are used to accurately calculate these confidence intervals, which is essential for making statistically sound comparisons between different conditions or strains. nih.govresearchgate.netnih.gov
Limitations of L-Arabinose-1-¹³C as a Tracer in Specific Contexts
While L-arabinose-1-¹³C is a valuable tool, its effectiveness can be limited in certain biological contexts.
Uptake and Metabolism: A fundamental limitation is that the tracer is only useful if it is readily taken up and metabolized by the cell type under investigation. youtube.com Some organisms or cell lines may lack the necessary transporters or enzymatic machinery to utilize L-arabinose, rendering the tracer ineffective.
Metabolic Bottlenecks: The metabolism of L-arabinose can be subject to bottlenecks. For example, studies in the yeast Pichia guilliermondii using L-[2-¹³C]arabinose revealed a significant accumulation of the intermediate L-arabitol, indicating that the subsequent enzymatic step was rate-limiting. nih.gov Such a bottleneck would prevent the ¹³C label from efficiently flowing into downstream pathways like the TCA cycle, limiting the ability to measure fluxes in those parts of metabolism.
Compartmentation: In eukaryotic cells, particularly in plants, metabolism is highly compartmentalized (e.g., cytosol, mitochondria, plastids). nih.gov A single tracer like L-arabinose-1-¹³C may enter a specific compartment and be metabolized, but interpreting the resulting labeling patterns of metabolites that exist in multiple compartments becomes exceedingly complex. The measured labeling of a metabolite is an average of all its compartmental pools, which can obscure compartment-specific flux information. nih.gov
| Challenge | Description | Potential Solution(s) | Reference |
|---|---|---|---|
| Poor Flux Resolution | A single tracer may not provide enough constraints to accurately determine all fluxes in a complex network. | Perform parallel labeling experiments with different tracers; integrate additional experimental data (e.g., extracellular rates). | nih.govnih.gov |
| Isotope Scrambling | Rearrangement of carbon atoms by certain enzymes complicates the tracing of the ¹³C label. | Use detailed atom transition maps in the computational model; employ advanced deconvolution algorithms. | youtube.compsu.edu |
| Model Inaccuracy | The stoichiometric model does not fully represent the actual metabolic network of the organism. | Validate the model against known physiological data; refine the model with genomic and thermodynamic information. | researchgate.netplos.org |
| Metabolic Bottlenecks | Rate-limiting steps in the L-arabinose catabolic pathway prevent the label from reaching downstream pathways. | Analyze accumulation of intermediates; use complementary tracers that enter metabolism at different points. | nih.govnih.gov |
| Cellular Compartmentation | The presence of the same metabolite in different cellular compartments complicates data interpretation. | Develop multi-compartment models; perform subcellular fractionation to measure compartment-specific labeling (if possible). | nih.gov |
Future Directions and Emerging Applications
Integration of 13C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics)
The integration of ¹³C-Metabolic Flux Analysis (MFA) with other "omics" disciplines like transcriptomics (the study of RNA) and proteomics (the study of proteins) offers a more holistic view of cellular regulation. numberanalytics.comnih.gov While MFA quantifies the rates of metabolic reactions, transcriptomics and proteomics provide data on the expression levels of genes and the abundance of proteins, including the enzymes that catalyze these reactions. vanderbilt.edu This integrated approach can reveal how changes in gene expression or protein levels correlate with and control metabolic flux. vanderbilt.edunih.gov
For instance, a study might use L-Arabinose-1-¹³C to trace the flow of carbon through the pentose (B10789219) phosphate (B84403) pathway (PPP), a key metabolic route for L-arabinose. nih.govmdpi.com Simultaneously, transcriptomic analysis could reveal the expression levels of genes encoding for enzymes in the PPP. If an increase in flux through the PPP, as measured by ¹³C-MFA, corresponds with the upregulation of specific enzyme-coding genes, it provides strong evidence for the regulatory role of those genes in L-arabinose metabolism. nih.gov This multi-omics approach helps to bridge the gap between genotype and metabolic phenotype, providing a more comprehensive understanding of how cells adapt to different conditions. nih.gov
Some researchers are developing computational frameworks, such as parsimonious ¹³C-MFA (p13CMFA), that formally integrate transcriptomic data with MFA to refine flux predictions. semanticscholar.org These methods use gene expression data to constrain the possible solutions in a metabolic model, leading to more accurate flux estimations, particularly in large and complex networks. semanticscholar.org
Table 1: Example of Integrated Multi-Omics Data in L-Arabinose Metabolism
| Analytical Technique | Data Provided | Potential Insight |
| ¹³C-MFA with L-Arabinose-1-¹³C | Quantitative fluxes through pentose phosphate pathway and other central metabolic routes. nih.govnih.gov | Rate of L-arabinose utilization and its contribution to different biosynthetic pathways. |
| Transcriptomics (RNA-Seq) | Expression levels of all genes, including those for arabinose transporters and metabolic enzymes. frontiersin.org | Identification of genes that are up- or down-regulated in response to L-arabinose. |
| Proteomics | Abundance of specific proteins, including enzymes directly involved in L-arabinose catabolism. vanderbilt.edu | Correlation of enzyme levels with measured metabolic fluxes to identify rate-limiting steps. |
| Integrated Analysis | A systems-level model correlating gene expression, protein levels, and metabolic activity. semanticscholar.org | Uncovering regulatory mechanisms, such as which transcription factors or signaling pathways control L-arabinose metabolism. |
Development of High-Throughput 13C-MFA for Systems-Level Understanding
Traditional ¹³C-MFA can be labor-intensive, limiting the number of conditions or genetic variants that can be studied. nih.gov A significant future direction is the development of high-throughput (HT) ¹³C-MFA platforms. nih.govnih.gov These platforms aim to automate and miniaturize the experimental workflow, from cell cultivation in parallel bioreactors to sample preparation and data analysis. nih.gov
By enabling the rapid analysis of dozens of strains or conditions simultaneously, HT ¹³C-MFA can accelerate the "Design-Build-Test-Learn" cycle in metabolic engineering. nih.gov For example, a library of mutant microorganisms could be screened to identify strains with improved L-arabinose utilization for biofuel production. HT ¹³C-MFA, using L-Arabinose-1-¹³C as a tracer, would provide detailed flux maps for each mutant, pinpointing the metabolic bottlenecks and successes of each engineering strategy. nih.gov
Recent advancements include the downsizing of microbial cultures, miniaturized sample preparation, and the use of machine learning algorithms to speed up data interpretation. nih.govacs.org Machine learning frameworks can be trained on simulated labeling data to predict flux distributions from experimental measurements, reducing the long computation times associated with traditional optimization-based approaches. acs.org These developments make it feasible to conduct large-scale, systems-level investigations into how genetic and environmental perturbations affect metabolic network operation. nih.gov
Novel Biosynthetic Pathways for L-Arabinose-1-13C Derivatives
While L-Arabinose-1-¹³C is a powerful tool for tracing carbon from a specific position, the synthesis of more complex, selectively labeled L-arabinose derivatives represents a key area for future development. The ability to create L-arabinose labeled at different carbon positions or as part of a larger molecule can help dissect complex biosynthetic pathways. nih.govresearchgate.net
Research into natural product biosynthesis often uses isotopically labeled precursors to unravel the assembly of complex molecules. nih.gov For instance, feeding an organism a specifically labeled sugar can reveal how that sugar is incorporated into a secondary metabolite. The development of novel enzymatic or chemo-enzymatic methods will be crucial for producing these specialized tracers. This could involve identifying and engineering enzymes, such as isomerases or epimerases, that can act on L-arabinose or its precursors. nih.gov
Furthermore, stable isotope labeling can be used to discover entirely new metabolites and pathways. monash.edu When cells are fed a labeled substrate like L-Arabinose-1-¹³C, untargeted metabolomics analysis can identify previously unknown compounds that contain the ¹³C label, confirming they are derived from L-arabinose and helping to delineate the new pathway. monash.edu This approach is vital for understanding the full metabolic potential of an organism, which may include the production of novel bioactive compounds or platform chemicals.
Advanced In Vivo Isotope Tracing Methodologies and Instrumentation
Moving ¹³C-MFA from cell cultures to living organisms (in vivo) presents significant challenges but also offers profound insights into metabolism at the tissue and whole-body level. nih.gov L-Arabinose-1-¹³C can be used in preclinical models to study how dietary sugars are processed by different organs under normal and disease states. nih.govcreative-proteomics.com
Key advancements in this area focus on both analytical instrumentation and computational modeling. nih.gov
Instrumentation: Improvements in the sensitivity of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. nih.gov Techniques like hyperpolarized ¹³C MRI can boost the NMR signal by orders of magnitude, enabling real-time tracking of metabolic processes, although this is currently limited to the initial steps of a pathway due to the short lifetime of the hyperpolarization. nih.gov For more conventional tracer studies, advanced 2D NMR methods offer accurate quantification of isotope enrichment even at low levels. nih.gov
Methodologies: Minimally invasive techniques, such as intravenous infusion of tracers and advanced sampling methods, are making in vivo studies in animal models and even human subjects more feasible. nih.govspringernature.com The use of multiple isotope tracers simultaneously (e.g., combining a ¹³C-labeled sugar with a ¹⁵N-labeled amino acid) allows for the concurrent analysis of interconnected metabolic pathways. nih.gov
These advanced in vivo methods, utilizing tracers like L-Arabinose-1-¹³C, are essential for understanding inter-organ metabolic communication and the systemic effects of diet, genetics, and disease. nih.gov
Q & A
Q. How is L-Arabinose-1-13C synthesized and characterized in laboratory settings?
this compound is synthesized via enzymatic or chemical methods, where carbon-13 is introduced at the C1 position. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment at the labeled position and mass spectrometry (MS) to verify purity. Researchers should cross-validate results with high-performance liquid chromatography (HPLC) to ensure no contamination from unlabeled isomers or byproducts .
Q. What are the recommended storage and handling protocols for this compound to ensure sample integrity?
Store the compound in a cool, dry environment (20–25°C) in airtight containers to prevent moisture absorption or degradation. Use personal protective equipment (PPE), including nitrile gloves and respiratory masks, when handling powdered forms to avoid inhalation or skin contact. Ensure proper ventilation to mitigate dust formation, which may pose explosion risks .
Q. Which analytical techniques are most reliable for detecting isotopic purity in this compound?
Isotopic purity is best confirmed using -NMR to directly assess the labeled carbon position. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can quantify isotopic abundance. Cross-referencing with unlabeled L-Arabinose controls is critical to identify impurities .
Q. How should researchers design controls for experiments involving this compound in metabolic studies?
Include unlabeled L-Arabinose as a negative control to distinguish background signals. Use isotopically labeled internal standards (e.g., -glucose) to normalize data. Replicate experiments across multiple biological samples to account for variability in metabolic uptake .
Advanced Research Questions
Q. How can this compound be optimized in metabolic flux analysis (MFA) to trace carbon pathways in microbial systems?
Design pulse-chase experiments where this compound is introduced at specific growth phases. Use kinetic modeling to track incorporation into downstream metabolites via LC-MS or NMR. Validate flux distributions with genome-scale metabolic models (GEMs) and compare with wild-type strains lacking arabinose utilization pathways .
Q. What methodologies resolve discrepancies in isotopic enrichment data when using this compound?
Discrepancies may arise from incomplete isotopic labeling or microbial cross-feeding. Address this by:
Q. How do researchers validate the absence of isotopic scrambling in this compound during long-term cell culture experiments?
Conduct tracer stability assays by incubating the compound in cell-free culture media under experimental conditions. Analyze aliquots periodically via -NMR to detect unintended migration of the label to other carbon positions. Use stable isotope-resolved metabolomics (SIRM) to monitor intracellular metabolite labeling fidelity .
Q. What are the ethical and methodological considerations when using this compound in human cell line studies?
Ensure compliance with biosafety protocols for handling labeled compounds (e.g., waste disposal per Regulation (EU) 2020/878). Disclose isotopic labeling in informed consent forms for clinical research. Use dual-labeled tracers (e.g., /) sparingly to minimize radiation exposure, and prioritize non-radioactive isotopes like .
Methodological Best Practices
- Data Reporting : Include raw isotopic enrichment ratios, instrument parameters (e.g., NMR pulse sequences, MS ionization modes), and statistical confidence intervals in appendices. Follow journal guidelines for table formatting (Roman numerals, self-explanatory titles) .
- Literature Review : Use databases like PubMed and Web of Science with search terms such as “this compound AND metabolic tracing” or “isotopic labeling AND pentose metabolism.” Prioritize primary research articles over reviews for methodological details .
- Reproducibility : Document batch-specific purity certificates and storage conditions. Share annotated spectra and chromatograms in supplementary materials to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
